3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the piperidine ring: This step involves the reaction of the oxazole derivative with a piperidine derivative under suitable conditions.
Formation of the quinazolinone core: This step typically involves the cyclization of an appropriate precursor to form the quinazolinone ring system.
Final coupling reaction: The final step involves coupling the intermediate with a fluorinated quinazolinone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom on the quinazolinone ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinazolinone derivatives with biological targets. Its potential biological activity makes it a valuable tool for investigating cellular pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Quinazolinone derivatives are known for their activity against various diseases, including cancer and infectious diseases. This compound could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(7S,8R)-10-[(2R)-1-hydroxy-2-propanyl]-8,12-dimethyl-11-oxo-7,8,9,10,11,12-hexahydro-5H-indolo[2,3-h][2,6]benzoxazacycloundecin-7-yl}methyl)-1-methylurea
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-8-[(E)-2-phenylvinyl]-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl}methyl)-1-methylurea
Uniqueness
The uniqueness of 3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of structural features. The presence of the oxazole ring, piperidine ring, and fluorinated quinazolinone core provides a unique scaffold that can interact with multiple biological targets. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-19(15(2)31-26-14)6-7-22(29)27-10-8-17(9-11-27)13-28-16(3)25-21-12-18(24)4-5-20(21)23(28)30/h4-5,12,17H,6-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXSICACGSNEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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